molecular formula C20H21N3O3 B14983916 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B14983916
M. Wt: 351.4 g/mol
InChI Key: FZTUPSQWDCNMIP-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with nitriles under acidic or basic conditions. For example, 3,4-dimethylbenzonitrile can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the oxadiazole ring.

    Coupling with Propoxybenzamide: The oxadiazole intermediate is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring is known to interact with various biological targets, including proteins and nucleic acids, which can lead to a range of biological effects.

Comparison with Similar Compounds

  • N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
  • N-[4-(3,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxo-1-imidazolidinyl]benzamide

Comparison:

  • N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to thiazole and imidazolidinyl derivatives.
  • The oxadiazole ring can enhance the compound’s stability and its ability to interact with biological targets, making it potentially more effective in certain applications.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C20H21N3O3/c1-4-11-25-17-9-7-15(8-10-17)20(24)21-19-18(22-26-23-19)16-6-5-13(2)14(3)12-16/h5-10,12H,4,11H2,1-3H3,(H,21,23,24)

InChI Key

FZTUPSQWDCNMIP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C

Origin of Product

United States

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